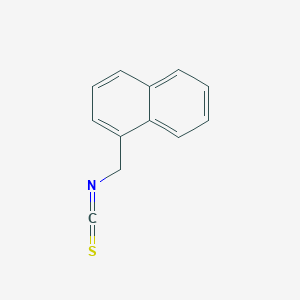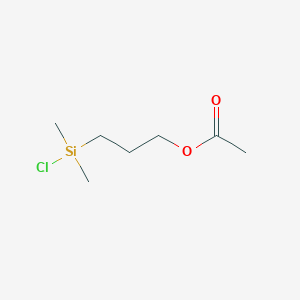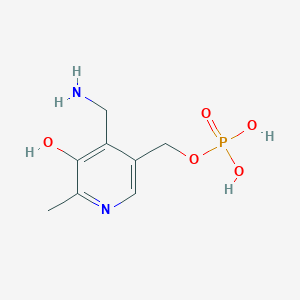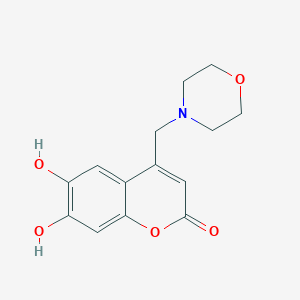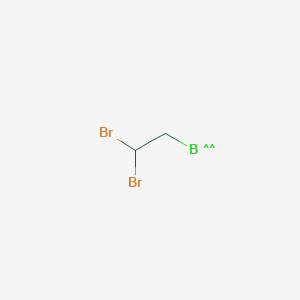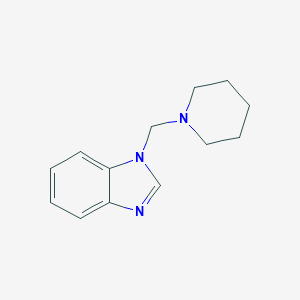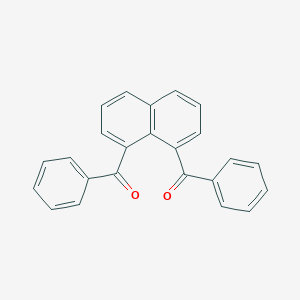
1,1-DICYCLOPROPYL-ETHANOL
Overview
Description
1,1-DICYCLOPROPYL-ETHANOL is an organic compound with the molecular formula C8H14O. It is characterized by the presence of two cyclopropyl groups attached to a central ethanol moiety. This compound is a colorless liquid with a distinctive odor and is soluble in most organic solvents. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-DICYCLOPROPYL-ETHANOL can be synthesized through several methods. One common approach involves the reaction of dicyclopropyl ketone with methylmagnesium iodide, followed by hydrolysis . Another method includes the reduction of dicyclopropyl ketone using sodium borohydride in the presence of ethanol .
Industrial Production Methods: Industrial production of 1,1-dicyclopropylethanol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-DICYCLOPROPYL-ETHANOL undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dicyclopropylmethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Dicyclopropyl ketone.
Reduction: Dicyclopropylmethane.
Substitution: Various halogenated derivatives.
Scientific Research Applications
1,1-DICYCLOPROPYL-ETHANOL has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,1-dicyclopropylethanol involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Cyclopropanol: Similar in structure but with only one cyclopropyl group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.
Dicyclopropylmethane: Lacks the hydroxyl group present in 1,1-dicyclopropylethanol.
Uniqueness: 1,1-DICYCLOPROPYL-ETHANOL is unique due to the presence of two cyclopropyl groups attached to an ethanol moiety. This structure imparts specific chemical properties, such as increased reactivity and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
1,1-dicyclopropylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDTXNAECZPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498147 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18895-50-6 | |
| Record name | 1,1-Dicyclopropylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



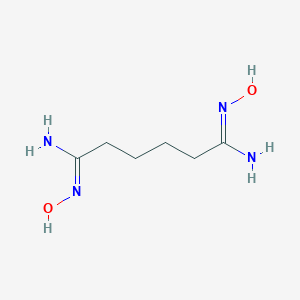

![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
